molecular formula C9H8ClNO3 B12273424 N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride

N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride

Cat. No.: B12273424
M. Wt: 213.62 g/mol
InChI Key: WZPOFCGUMPHVSL-LUAWRHEFSA-N
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Description

N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its ability to form stable complexes with metal ions and its inhibitory effects on certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The resulting product is then treated with a chlorinating agent, such as thionyl chloride, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and hydroxyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent for metal ions and as an inhibitor for various enzymes.

    Biology: Studied for its effects on enzyme activity and protein structure.

    Medicine: Investigated for its potential antiviral, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the synthesis of other chemical compounds and as a reducing agent in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to metal ions and form stable complexes. This chelating action can inhibit the activity of metal-dependent enzymes by sequestering the metal ions required for their function. Additionally, the compound can interact with proteins and other molecules, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
  • Naphthalene derivatives
  • Fluorene derivatives

Uniqueness

N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride is unique due to its specific structure, which allows it to form stable complexes with metal ions and inhibit a wide range of enzymes. This makes it particularly valuable in research applications where metal ion interactions and enzyme inhibition are of interest .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

(6Z)-N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride

InChI

InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2/b11-9-

InChI Key

WZPOFCGUMPHVSL-LUAWRHEFSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=N/O)/Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=NO)Cl

Origin of Product

United States

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